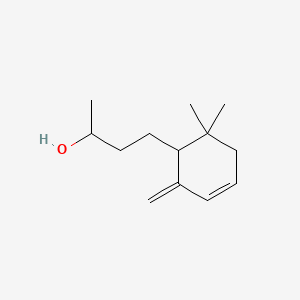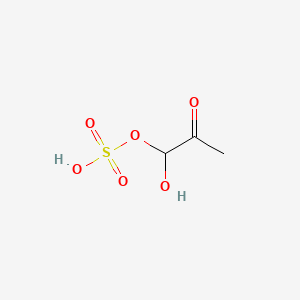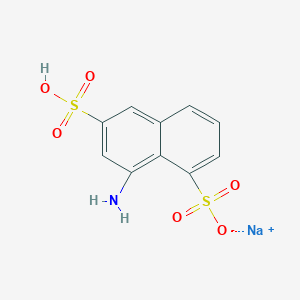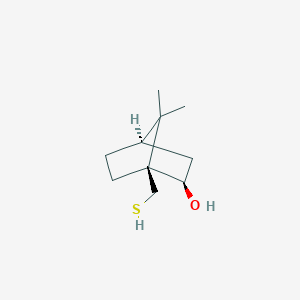![molecular formula C41H46Cl2N2O4 B13813483 (2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” is a complex organic molecule that features a combination of indole structures and a perchlorate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole core, functionalization of the core with butyl and dimethyl groups, and the introduction of the chloropenta-2,4-dienylidene moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures.
Reduction: The chloropenta-2,4-dienylidene moiety can be reduced to form saturated derivatives.
Substitution: The butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific conditions used but can include various functionalized indole derivatives, saturated hydrocarbons, and substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, or as a probe in spectroscopic studies.
Biology
In biology, derivatives of this compound may be studied for their potential as fluorescent markers, enzyme inhibitors, or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as organic semiconductors, dyes, or sensors.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a fluorescent marker, it might interact with biological molecules through non-covalent interactions, while as a therapeutic agent, it might inhibit specific enzymes or receptors.
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives, such as tryptophan, serotonin, and indomethacin. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” lies in its specific combination of functional groups and the presence of the perchlorate counterion, which can impart unique chemical and physical properties.
属性
分子式 |
C41H46Cl2N2O4 |
|---|---|
分子量 |
701.7 g/mol |
IUPAC 名称 |
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate |
InChI |
InChI=1S/C41H46ClN2.ClHO4/c1-7-9-27-43-34-23-19-29-15-11-13-17-32(29)38(34)40(3,4)36(43)25-21-31(42)22-26-37-41(5,6)39-33-18-14-12-16-30(33)20-24-35(39)44(37)28-10-8-2;2-1(3,4)5/h11-26H,7-10,27-28H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
VYFGXTBXTUVZSE-UHFFFAOYSA-M |
手性 SMILES |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C(\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)/Cl)(C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C(C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)Cl)(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


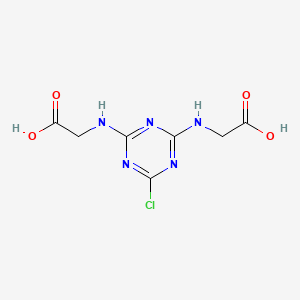
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
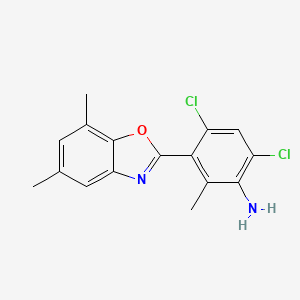
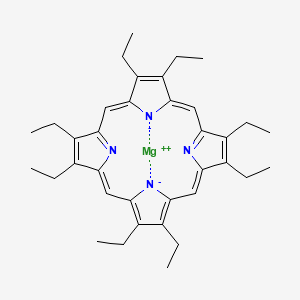
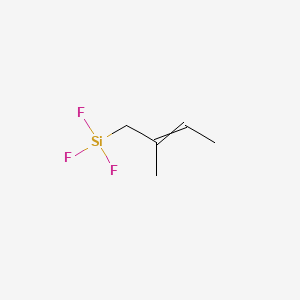
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
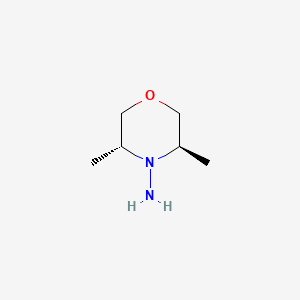
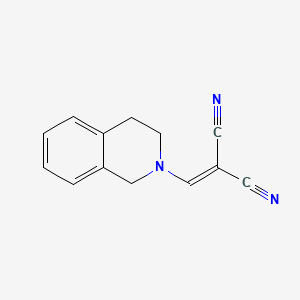
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
